molecular formula C23H22N2O5 B2958591 Ethyl 4-[[2-(1-oxo-2-prop-2-enylisoquinolin-5-yl)oxyacetyl]amino]benzoate CAS No. 898457-28-8

Ethyl 4-[[2-(1-oxo-2-prop-2-enylisoquinolin-5-yl)oxyacetyl]amino]benzoate

Cat. No.: B2958591
CAS No.: 898457-28-8
M. Wt: 406.438
InChI Key: ZFQOGIJSQUIENP-UHFFFAOYSA-N
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Description

Ethyl 4-[[2-(1-oxo-2-prop-2-enylisoquinolin-5-yl)oxyacetyl]amino]benzoate is a useful research compound. Its molecular formula is C23H22N2O5 and its molecular weight is 406.438. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Potential Therapeutic Applications

Ethyl 4-[[2-(1-oxo-2-prop-2-enylisoquinolin-5-yl)oxyacetyl]amino]benzoate, a compound of significant interest within chemical research, has been investigated for various potential therapeutic applications and its synthesis methods have been explored for the development of new pharmacological agents.

Antimicrobial Agents : Research conducted by Desai, N., Shihora, P. N., & Moradia, D. (2007) presents the synthesis and characterization of new quinazolines, including compounds structurally related to this compound, which have shown potential as antimicrobial agents against a variety of bacterial and fungal pathogens (Desai, Shihora, & Moradia, 2007).

Monoamine Oxidase Inhibitors : The synthesis of 2-substituted styryl-6-bromo-4-quinazolone 3-(4-benzhydrazides), closely related to the chemical structure , was explored by Misra, R. S., Dwivedi, C., & Parmar, S. S. (1980) for their monoamine oxidase inhibitory and anticonvulsant properties, indicating the compound's potential application in neuropsychiatric disorders treatment (Misra, Dwivedi, & Parmar, 1980).

Cytotoxic Evaluation for Cancer Treatment : A study by El-Deen, E. M. M., Anwar, M., & Hasabelnaby, S. (2016) on hexahydroquinoline derivatives containing benzofuran moiety, similar to this compound, revealed promising cytotoxic effects against human hepatocellular carcinoma cell lines, suggesting its application in cancer therapy (El-Deen, Anwar, & Hasabelnaby, 2016).

Regioselectivity in Organic Synthesis : The compound's role in understanding regioselectivity during the N-ethylation reaction of N-benzyl-4-oxo-1,4-dihydroquinoline-3-carboxamide was investigated by Batalha, P. N., et al. (2019), providing insights into the synthesis of pharmacologically active compounds with precise structural configurations (Batalha et al., 2019).

Biological Potentials and Molecular Docking : Research into new derivatives of quinazoline and quinazoline-4-one by Borik, R., & Hussein, Prof. Mohammed Abdalla (2021) explored the synthesis and biological potentials of compounds structurally akin to this compound. This study included molecular docking to predict interactions with biological targets, showcasing the compound's relevance in drug discovery and development (Borik & Hussein, 2021).

Properties

IUPAC Name

ethyl 4-[[2-(1-oxo-2-prop-2-enylisoquinolin-5-yl)oxyacetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N2O5/c1-3-13-25-14-12-18-19(22(25)27)6-5-7-20(18)30-15-21(26)24-17-10-8-16(9-11-17)23(28)29-4-2/h3,5-12,14H,1,4,13,15H2,2H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFQOGIJSQUIENP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)COC2=CC=CC3=C2C=CN(C3=O)CC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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